3-[(2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid
Overview
Description
3-[(2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid is a complex organic compound with a molecular formula of C26H21FN2O6 and a molecular weight of 476.45 g/mol . This compound is characterized by the presence of a fluorobenzyl group, an imidazolidinylidene moiety, and a benzoic acid derivative, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 3-[(2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the imidazolidinylidene intermediate: This step involves the reaction of 4-fluorobenzylamine with a suitable carbonyl compound to form the imidazolidinylidene moiety.
Coupling with the methoxyphenoxy group: The intermediate is then coupled with a methoxyphenoxy derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Final coupling with benzoic acid: The resulting compound is then coupled with a benzoic acid derivative to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
3-[(2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the fluorobenzyl group can be replaced with other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
3-[(2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases and disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
3-[(2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid can be compared with other similar compounds, such as:
4-fluorobenzyl derivatives: These compounds share the fluorobenzyl group and may exhibit similar biological activities.
Imidazolidinylidene derivatives: Compounds with the imidazolidinylidene moiety may have comparable chemical reactivity and applications.
Benzoic acid derivatives: These compounds, like this compound, are widely used in various fields due to their versatile chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[2-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-6-methoxyphenoxy]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O6/c1-34-22-7-3-5-18(23(22)35-15-17-4-2-6-19(12-17)25(31)32)13-21-24(30)29(26(33)28-21)14-16-8-10-20(27)11-9-16/h2-13H,14-15H2,1H3,(H,28,33)(H,31,32)/b21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKLBAIUIBQTMZ-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)C(=O)O)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)C(=O)O)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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